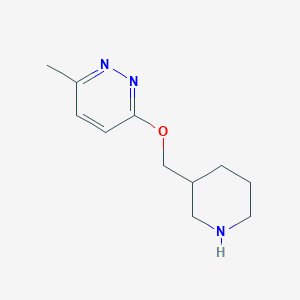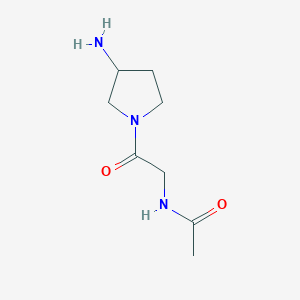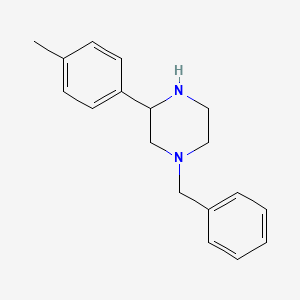
1-Benzyl-3-(4-methylphenyl)piperazine
Overview
Description
1-Benzyl-3-(4-methylphenyl)piperazine, commonly referred to as 4-MePPP or MEPP, is a chemical compound that belongs to the piperazine family. It is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methylphenyl)piperazine is C18H22N2. The molecular weight is 266.4 g/mol.
Scientific Research Applications
Development of Macozinone for TB treatment An Update
Macozinone, featuring a piperazine backbone, is in clinical studies for treating tuberculosis (TB). It targets DprE1, crucial for the mycobacterial cell wall, showing promise in pilot studies (Makarov & Mikušová, 2020).
DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review
Hoechst 33258, a piperazine derivative, binds the DNA minor groove with specificity for AT-rich sequences. It's used as a fluorescent DNA stain in cell biology and has implications in drug design due to its binding properties (Issar & Kakkar, 2013).
N-dealkylation of arylpiperazine derivatives disposition and metabolism
This research discusses the metabolism of arylpiperazine derivatives, focusing on their therapeutic application for mental health disorders. It explores how these compounds are metabolized in the body, emphasizing the diversity of serotonin receptor effects (Caccia, 2007).
Piperazine derivatives for therapeutic use a patent review (2010-present)
This review covers piperazine's therapeutic potentials, including its use in drugs for antipsychotic, antidepressant, anticancer, and other applications. It highlights the versatility of piperazine in drug design and its impact on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues A review
This review focuses on piperazine's role in developing anti-TB molecules. It details the design and structure-activity relationship (SAR) of potent piperazine-based anti-mycobacterial agents, showcasing its importance in addressing drug-resistant TB strains (Girase et al., 2020).
properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQKWXGHVXWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



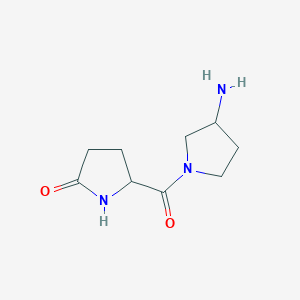
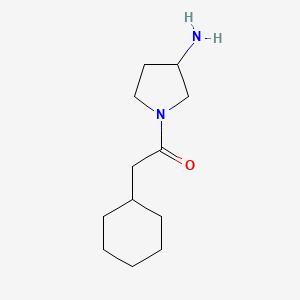
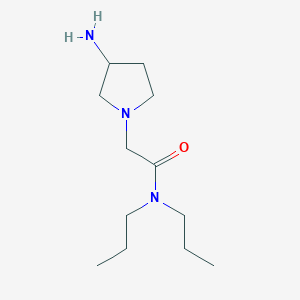
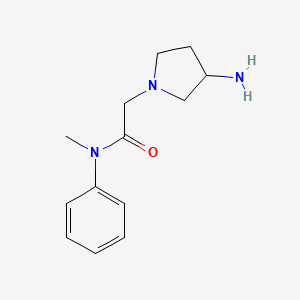
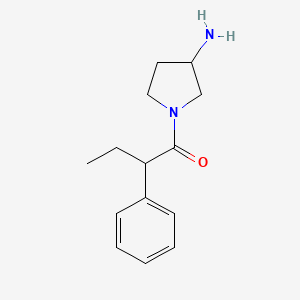
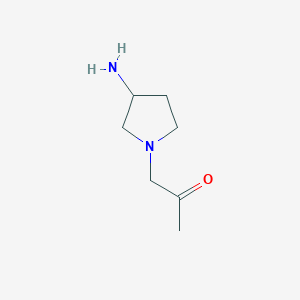
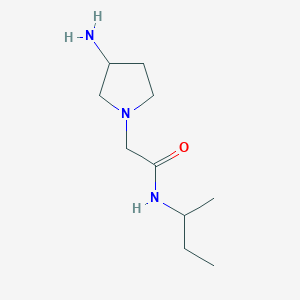
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
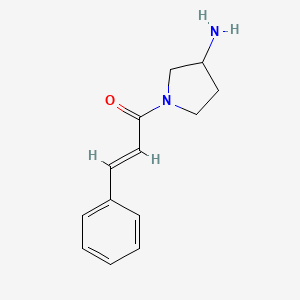
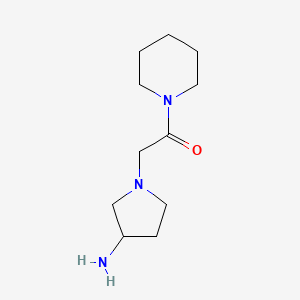
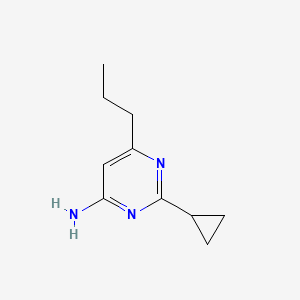
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
